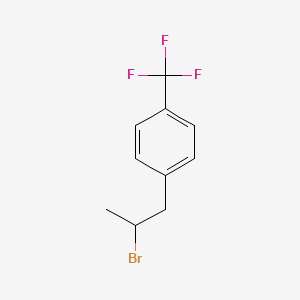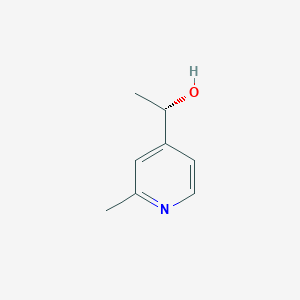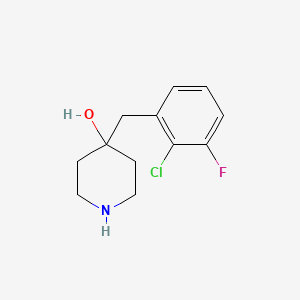
1-(2-Bromopropyl)-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromopropyl)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3 It is characterized by the presence of a bromopropyl group and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(2-Bromopropyl)-4-(trifluoromethyl)benzene typically involves the reaction of 4-(trifluoromethyl)benzene with 2-bromopropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
1-(2-Bromopropyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, depending on the reaction conditions and reagents used.
Reduction Reactions: Reduction of the bromopropyl group can lead to the formation of propyl derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction and conditions employed .
Applications De Recherche Scientifique
1-(2-Bromopropyl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a building block for new drugs, particularly those targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparaison Avec Des Composés Similaires
1-(2-Bromopropyl)-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(2-Bromopropyl)-2-(trifluoromethyl)benzene: This compound has a similar structure but with the trifluoromethyl group in a different position on the benzene ring.
1-(2-Chloropropyl)-4-(trifluoromethyl)benzene: This compound has a chlorine atom instead of a bromine atom in the propyl group.
1-(2-Bromopropyl)-4-(methyl)benzene: This compound has a methyl group instead of a trifluoromethyl group on the benzene ring.
Propriétés
| 1021927-60-5 | |
Formule moléculaire |
C10H10BrF3 |
Poids moléculaire |
267.08 g/mol |
Nom IUPAC |
1-(2-bromopropyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10BrF3/c1-7(11)6-8-2-4-9(5-3-8)10(12,13)14/h2-5,7H,6H2,1H3 |
Clé InChI |
IXFLYFYDLPMHIW-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










